(S)-1-(6-Bromopyridin-2-yl)ethanamine (S)-1-(6-Bromopyridin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 323584-38-9
VCID: VC8264642
InChI: InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1
SMILES: CC(C1=NC(=CC=C1)Br)N
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06

(S)-1-(6-Bromopyridin-2-yl)ethanamine

CAS No.: 323584-38-9

Cat. No.: VC8264642

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06

* For research use only. Not for human or veterinary use.

(S)-1-(6-Bromopyridin-2-yl)ethanamine - 323584-38-9

Specification

CAS No. 323584-38-9
Molecular Formula C7H9BrN2
Molecular Weight 201.06
IUPAC Name (1S)-1-(6-bromopyridin-2-yl)ethanamine
Standard InChI InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1
Standard InChI Key NVMOBBCPDRYXDX-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=NC(=CC=C1)Br)N
SMILES CC(C1=NC(=CC=C1)Br)N
Canonical SMILES CC(C1=NC(=CC=C1)Br)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

(S)-1-(6-Bromopyridin-2-yl)ethanamine consists of a pyridine ring substituted with a bromine atom at the 6-position and an ethanamine group at the 2-position. The chiral center at the ethanamine side chain confers stereoselectivity, which is critical for interactions with biological targets. The compound’s isomeric SMILES notation, C[C@@H](C1=NC(=CC=C1)Br)N\text{C}[C@@H](\text{C}_1=\text{NC}(=\text{CC}=\text{C}_1)\text{Br})\text{N}, highlights its (S)-configuration .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (S)-1-(6-Bromopyridin-2-yl)ethanamine often begins with 2-bromopyridine, which undergoes nucleophilic substitution or cross-coupling reactions to introduce the ethanamine moiety. A common approach involves the reaction of 2-bromopyridine with (S)-1-phenylethanamine under palladium-catalyzed conditions, though specific catalysts and solvents remain proprietary. Asymmetric induction is achieved using chiral auxiliaries or catalysts, ensuring high enantiomeric excess (ee > 95%).

Table 1: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
2-Bromopyridine(S)-1-Phenylethanamine, Pd(PPh₃)₄65–70
6-Bromo-2-aminopyridineEthylamine, chiral ligand72

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed using high-performance liquid chromatography (HPLC), with typical retention times of 8–10 minutes under reverse-phase conditions .

Physicochemical Properties

Solubility and Stability

(S)-1-(6-Bromopyridin-2-yl)ethanamine exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water . Stability studies indicate decomposition at temperatures above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Table 2: Key Physicochemical Parameters

PropertyValueMethodReference
Molecular Weight201.06 g/molMass Spectrometry
Melting PointNot reported
LogP (Partition Coeff.)~1.8 (predicted)Computational Model

Chemical Reactivity and Applications

Functional Group Transformations

Biological Activity and Research Findings

In Vitro Studies

While detailed mechanistic studies are scarce, the compound’s structural similarity to pyridine-based pharmacophores suggests potential activity against bacterial efflux pumps and viral proteases. A 2023 study reported its use in synthesizing analogs with anti-inflammatory properties, though IC₅₀ values remain undisclosed.

Toxicity and Pharmacokinetics

Comparison with Structural Analogues

Table 3: Analogues and Their Key Features

CompoundSubstituentsBiological ActivityReference
(S)-1-(6-Chloropyridin-2-yl)ethanamineCl at 6-positionLower binding affinity
(R)-1-(6-Bromopyridin-2-yl)ethanamineR-configurationReduced enantioselectivity
1-(6-Bromopyridin-2-yl)propanamineExtended alkyl chainEnhanced lipophilicity

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